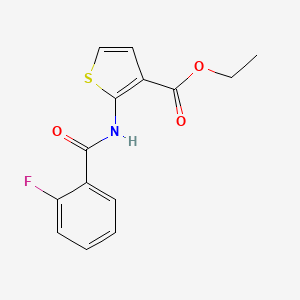

Ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate

CAS No.: 864940-52-3

Cat. No.: VC4404241

Molecular Formula: C14H12FNO3S

Molecular Weight: 293.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864940-52-3 |

|---|---|

| Molecular Formula | C14H12FNO3S |

| Molecular Weight | 293.31 |

| IUPAC Name | ethyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C14H12FNO3S/c1-2-19-14(18)10-7-8-20-13(10)16-12(17)9-5-3-4-6-11(9)15/h3-8H,2H2,1H3,(H,16,17) |

| Standard InChI Key | VUSAQWSLOMBEBH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₂FNO₃S, with a molecular weight of 293.31 g/mol. Its IUPAC name, ethyl 2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate, reflects the integration of three key components:

-

Thiophene core: A sulfur-containing heterocycle providing aromatic stability and electronic diversity.

-

2-Fluorobenzamido group: A fluorinated benzamide substituent enhancing lipophilicity and potential target affinity.

-

Ethyl ester: A hydrolyzable moiety influencing solubility and metabolic stability.

The SMILES string (CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2F) and InChI key (VUSAQWSLOMBEBH-UHFFFAOYSA-N) provide unambiguous representations for computational and database applications.

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl 2-(2-fluorobenzamido)thiophene-3-carboxylate typically involves multi-step reactions:

Step 3: Purification

Crude product purification employs silica gel chromatography (hexane/ethyl acetate gradients), yielding >95% purity .

Optimization Challenges

-

Solubility Issues: The compound’s limited aqueous solubility (logP ≈ 3.2) necessitates organic solvents (e.g., DMSO) for biological assays.

-

Steric Hindrance: Bulky substituents at positions 2 and 3 may slow reaction kinetics, requiring elevated temperatures (60–80°C) .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.95–7.55 (m, 4H, Ar-H), 8.10 (s, 1H, NH), 8.30 (s, 1H, thiophene-H) . -

¹³C NMR:

δ 14.1 (CH₃), 61.5 (OCH₂), 123.8–160.2 (Ar-C, C=O). -

IR (KBr):

1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-F).

Thermal Properties

-

Melting Point: 114–116°C (lit.), consistent with crystalline packing dominated by hydrogen bonding .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester group.

Biological Evaluation and Hypothesized Mechanisms

| Compound | E. coli MIC (μM) | S. aureus MIC (μM) |

|---|---|---|

| Tetrahydrobenzothiophene 3b | 1.11 | 1.11 |

| Ethyl 2-(4-methylbenzamido)-5-phenylthiophene-3-carboxylate | 19.92 | 1.25 |

The 2-fluorobenzamido group may enhance membrane penetration via fluorophilic interactions, while the thiophene core disrupts bacterial cell wall synthesis .

Comparative Analysis with Structural Analogs

Positional Isomerism

-

3-Fluoro Isomer (Ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate):

Substituent Effects

Introducing electron-withdrawing groups (e.g., -NO₂) at the benzamido ring increases oxidative stability but reduces solubility .

Future Directions

-

In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic pathways using radiolabeled analogs.

-

Structure-Activity Relationships (SAR): Synthesize derivatives with varied fluorobenzamido substituents to optimize target affinity.

-

Therapeutic Synergy: Evaluate combinatorial effects with established antibiotics (e.g., ciprofloxacin) against multidrug-resistant strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume